Cas no 2201874-66-8 (2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine structure
2201874-66-8 structure
商品名:2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
CAS番号:2201874-66-8
MF:C16H20F3N5O
メガワット:355.358113288879
CID:5466451

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
    • 2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
    • インチ: 1S/C16H20F3N5O/c1-23-11-20-22-14(23)9-24-7-5-12(6-8-24)10-25-15-4-2-3-13(21-15)16(17,18)19/h2-4,11-12H,5-10H2,1H3
    • InChIKey: WKIZZTIBMSUQFW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=N1)OCC1CCN(CC2=NN=CN2C)CC1)(F)F

計算された属性

  • せいみつぶんしりょう: 355.16199476 g/mol
  • どういたいしつりょう: 355.16199476 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 56.1
  • ぶんしりょう: 355.36

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6597-2623-10μmol
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
10μmol
$69.0 2023-09-07
Life Chemicals
F6597-2623-5mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
5mg
$69.0 2023-09-07
Life Chemicals
F6597-2623-4mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
4mg
$66.0 2023-09-07
Life Chemicals
F6597-2623-20mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
20mg
$99.0 2023-09-07
Life Chemicals
F6597-2623-10mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
10mg
$79.0 2023-09-07
Life Chemicals
F6597-2623-20μmol
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
20μmol
$79.0 2023-09-07
Life Chemicals
F6597-2623-30mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
30mg
$119.0 2023-09-07
Life Chemicals
F6597-2623-1mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
1mg
$54.0 2023-09-07
Life Chemicals
F6597-2623-3mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
3mg
$63.0 2023-09-07
Life Chemicals
F6597-2623-15mg
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
2201874-66-8
15mg
$89.0 2023-09-07

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 関連文献

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS No. 2201874-66-8)

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, identified by its CAS number 2201874-66-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities, making it a valuable candidate for further investigation in medicinal chemistry. The structural features of this compound, particularly its piperidine and pyridine moieties, contribute to its potential as a pharmacophore in the development of novel therapeutic agents.

The presence of a trifluoromethyl group at the 6-position of the pyridine ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the 4-methyl-4H-1,2,4-triazol-3-yl substituent introduces a unique pharmacological profile that has been explored in various preclinical studies. The methoxy group at the 2-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. The structural framework of 2-(1-[4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine suggests potential applications in this area. Specifically, the piperidine moiety can serve as a scaffold for designing molecules that disrupt aberrant PPIs associated with cancer and inflammatory diseases.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their binding affinity to specific biological targets. The virtual screening of CAS No. 2201874-66-8 has identified promising hits that exhibit high selectivity for certain enzymes and receptors. These findings have laid the groundwork for structure-based drug design efforts aimed at optimizing potency and minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, protecting group strategies, and palladium-catalyzed cross-coupling reactions. The use of advanced synthetic methodologies has allowed researchers to access complex derivatives of this core structure, further expanding its pharmacological potential.

Preclinical studies have begun to explore the pharmacokinetic properties of 2-(1-[4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have highlighted its favorable bioavailability and prolonged half-life, which are essential characteristics for a successful therapeutic agent. Additionally, preliminary toxicology assessments have shown that the compound is well-tolerated at relevant doses.

The biological activity of this compound has been evaluated in various cell-based assays and animal models. Initial results suggest that it exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. Furthermore, its ability to modulate immune responses has been observed in models of inflammation and autoimmunity. These findings underscore its potential as a lead compound for further development into novel therapeutics.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of promising candidates like CAS No. 2201874-66-8. Predictive models have been trained on large datasets to predict binding affinities and ADME properties, allowing for rapid optimization cycles. This approach has significantly reduced the time required to transition from initial discovery to clinical candidates.

The future development of 2-(1-[4-methyl-4H-1,2,4-triazol-3-ylmethyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine will likely involve collaboration between academic researchers and pharmaceutical companies to advance preclinical testing and eventually clinical trials. The compound's unique structural features make it an attractive candidate for further exploration in areas such as oncology and immunology. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will play an increasingly important role in therapeutic innovation.

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